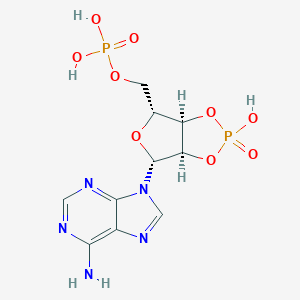

Adenosine-5'-phosphate-2',3'-cyclic phosphate

説明

Adenosine-5'-phosphate-2',3'-cyclic phosphate is a 2',3'-cyclic purine nucleotide that is AMP in which the hydroxy groups at the 2' and 3' positions have been converted into the corresponding cyclic phosphate. It is a 2',3'-cyclic purine nucleotide, an adenosine bisphosphate and an adenyl ribonucleotide. It derives from an adenosine 5'-monophosphate.

作用機序

The mechanism of action (MoA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves binding to a molecular target such as an enzyme or receptor, leading to a series of downstream effects . Computational methods, such as those used in the MAVEN tool, can predict drug targets based on chemical structure and infer signaling pathways involved . Another approach, MoAble, uses deep learning to map compound structures and predict MoAs without requiring actual compound signatures .

類似化合物との比較

To compare a compound with similar ones, tools like ChemMine can be used to analyze and cluster small molecules based on structural similarities and physicochemical properties . PubChem also provides 2-D and 3-D neighboring sets to identify structurally similar compounds . These tools help highlight the uniqueness of a compound by comparing its structural features and biological activities with those of similar compounds.

Would you like more detailed information on a specific compound or further assistance with another topic?

生物活性

Adenosine-5'-phosphate-2',3'-cyclic phosphate (cAMP) is a significant nucleotide that plays crucial roles in various biological processes. This article provides a comprehensive overview of its biological activity, including its synthesis, degradation, and implications in cellular signaling pathways.

Overview of this compound

This compound is a cyclic nucleotide formed from adenosine triphosphate (ATP) through the action of specific ribonucleases. It is characterized by a cyclic structure that includes a phosphate group bonded to the 2' and 3' positions of the ribose sugar. This unique structure allows cAMP to participate in various biochemical reactions, particularly in signal transduction pathways.

Synthesis and Degradation

The synthesis of cAMP occurs primarily through the enzymatic action of ribonucleases, which cleave RNA to produce cyclic phosphates. The process involves two main steps: transesterification and hydrolysis. For instance, RNase A catalyzes the formation of cAMP from RNA substrates, while colicin E5 also generates cAMP as a final product during RNA cleavage .

Degradation of cAMP typically results in the formation of 2'-AMP and 3'-AMP. This process is facilitated by phosphodiesterases, which hydrolyze the cyclic bond, thus regulating the levels of cAMP within cells .

Biological Functions

cAMP serves as a secondary messenger in various signaling pathways. Its primary role includes:

- Activation of Protein Kinase A (PKA) : cAMP activates PKA, which phosphorylates serine and threonine residues on target proteins, leading to altered cellular functions.

- Regulation of Ion Channels : cAMP modulates ion channel activity, influencing neuronal excitability and muscle contraction.

- Gene Expression : By activating transcription factors such as CREB (cAMP response element-binding protein), cAMP influences gene expression patterns involved in metabolism and cell growth.

Case Studies

- Role in Cardiovascular Health :

- Neurotransmission :

- Cancer Research :

Data Table: Biological Activities of cAMP

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Activation of PKA | Phosphorylation of target proteins | Regulates metabolism and cell growth |

| Modulation of Ion Channels | Alters membrane potential | Influences neuronal excitability |

| Gene Expression Regulation | Activates transcription factors | Affects cellular response to stimuli |

| Neurotransmitter Release | Enhances vesicle fusion | Impacts mood and cognition |

Research Findings

Recent studies have highlighted the importance of cAMP in various physiological processes:

- Cardiac Function : Increased cAMP levels improve cardiac output by enhancing contractility .

- Neurotransmitter Dynamics : cAMP's role in synaptic plasticity underscores its importance in learning and memory .

- Cancer Therapy : Targeting the enzymes involved in cAMP degradation presents a novel approach for cancer treatment by restoring normal signaling pathways .

特性

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O9P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(23-26(19,20)24-7)4(22-10)1-21-25(16,17)18/h2-4,6-7,10H,1H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMBCNJTGVMDOA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OP(=O)(O4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。